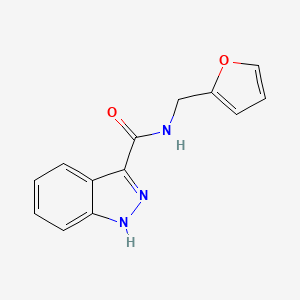

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, an indazole ring, and a carboxamide group

Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . Overexpression of EGFR is observed in a variety of solid tumors, making it a significant target for cancer drug therapy .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction is likely to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction, however, is still under investigation.

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the receptor’s downstream signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound exhibits potent anticancer activities against several egfr high-expressed cancer cell lines . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of this compound’s action is a reduction in the growth and spread of cancer cells . The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . It shows weak cytotoxic effects on normal cells, suggesting that it has low toxicity against normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body can affect the compound’s bioavailability and efficacy . Additionally, the compound’s stability and action can be affected by factors such as pH and temperature . .

Analyse Biochimique

Biochemical Properties

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide has been synthesized as part of a series of derivatives for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The compound interacts with various enzymes and proteins, particularly those associated with EGFR, influencing biochemical reactions within the cell .

Cellular Effects

The cytotoxic activities of this compound have been evaluated against several EGFR high-expressed cancer cell lines . It influences cell function by interacting with EGFR, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly EGFR . It may inhibit or activate enzymes, leading to changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1H-indazole-3-carboxylic acid, followed by the formation of the carboxamide linkage. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).

Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

Industry: It can be used in the synthesis of other complex organic molecules and materials.

Comparaison Avec Des Composés Similaires

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has been studied for its neurochemical profile and MAO inhibition properties.

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds have shown potential as EGFR inhibitors and anticancer agents.

Uniqueness: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is unique due to its specific structure, which allows it to interact effectively with EGFR and other molecular targets. Its combination of a furan ring, an indazole ring, and a carboxamide group provides it with distinct chemical and biological properties .

Activité Biologique

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring connected to an indazole structure, which is known to enhance its biological properties. The presence of these heterocycles contributes to its ability to interact with various molecular targets, making it a candidate for further pharmacological exploration.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to bind to EGFR, blocking its signaling pathways that are crucial for cancer cell proliferation and survival. This action positions it as a potential anticancer agent by preventing tumor growth and promoting apoptosis in malignant cells.

Anticancer Activity

This compound has demonstrated promising anticancer properties through various studies:

- Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). The IC50 values reported range from 5.4 µM to 9.2 µM, indicating moderate to high potency .

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways. It has been observed that treatment with this compound leads to the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .

- In Vivo Studies : Animal model experiments have supported the in vitro findings, where oral administration of this compound resulted in significant tumor growth inhibition in syngeneic colon cancer models. These studies suggest that the compound enhances cytotoxic T cell-mediated antitumor immunity .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 5.4 | EGFR inhibition | |

| HT-1080 | 9.2 | Apoptosis induction | |

| MV4-11 | 0.072 | FLT3 kinase inhibition | |

| HCT116 | 6.72 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications at specific positions can enhance its efficacy:

- Substituent Variations : Alterations on the indazole or furan moieties have been explored to improve binding affinity and selectivity towards cancer-related targets such as EGFR and FLT3 kinase .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the effects of this compound in combination with existing therapies such as anti-PD-1 antibodies could yield synergistic effects in tumor immunotherapy .

- Broader Target Profiles : Expanding the research to include other potential targets beyond EGFR may uncover additional therapeutic applications, particularly in resistant cancer types.

- Clinical Trials : Future clinical studies are essential to evaluate the safety and efficacy of this compound in human subjects.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGITVMOEUWYLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.